

Famoxadone: A Toxicological Profile in Non-Target Organisms

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Compound of Interest

Compound Name: Famoxon

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a fungicide belonging to the oxazolidinedione class of chemicals, widely used in agriculture to control a broad spectrum of fungal pathogens on various crops. Its mode of action involves the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex), leading to a disruption of cellular energy production in target fungi.^{[1][2]}

However, the potent bioactivity of famoxadone raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicology profile of famoxadone in aquatic and terrestrial non-target organisms, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of toxicity.

Data Presentation: Quantitative Toxicology

The following tables summarize the key toxicity endpoints of famoxadone for various non-target organisms, providing a basis for comparative risk assessment.

Table 1: Acute and Chronic Toxicity of Famoxadone to Aquatic Organisms

Species	Test Type	Endpoint	Value (µg/L)	Reference
Fish				
Rainbow Trout (Oncorhynchus mykiss)	96-hour Acute	LC50	12	[2]
Bluegill Sunfish (Lepomis macrochirus)	96-hour Acute	LC50	34	
Sheepshead Minnow (Cyprinodon variegatus)	96-hour Acute	LC50	6.7	
Fathead Minnow (Pimephales promelas)	33-day Chronic	NOAEC	1.8	
LOAEC	3.7			
Aquatic Invertebrates				
Water Flea (Daphnia magna)	48-hour Acute	EC50	33	[1]
21-day Chronic	NOAEC	5.4		
LOAEC	11			
Mysid Shrimp (Americamysis bahia)	96-hour Acute	LC50	1.3	
28-day Chronic	NOAEC	0.26		
LOAEC	0.55			

LC50: Lethal Concentration for 50% of the test population; EC50: Effect Concentration for 50% of the test population; NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest

Observed Adverse Effect Concentration.

Table 2: Acute and Dietary Toxicity of Famoxadone to Avian Species

Species	Test Type	Endpoint	Value	Reference
Bobwhite Quail (Colinus virginianus)	Acute Oral	LD50	>2250 mg/kg bw	
	5-day Dietary	LC50	>5620 ppm	
	Reproductive	NOAEC	46 mg/kg diet	[3]
	LOAEC	252 mg/kg diet	[3]	
Mallard Duck (Anas platyrhynchos)	Acute Oral	LD50	>2250 mg/kg bw	
	5-day Dietary	LC50	>5620 ppm	
	Reproductive	NOAEC	252 mg/kg diet	[3]
	LOAEC	1268 mg/kg diet	[3]	

LD50: Lethal Dose for 50% of the test population; LC50: Lethal Concentration in the diet for 50% of the test population; NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest Observed Adverse Effect Concentration; bw: body weight.

Table 3: Toxicity of Famoxadone to Mammals

Species	Test Type	Endpoint	Value (mg/kg bw/day unless otherwise stated)	Reference
Rat	Acute Oral	LD50	>5000 mg/kg bw	[2]
90-day Oral	NOAEL	8.4 (males), 10.9 (females)		
2-year Chronic	NOAEL	8.4 (males), 10.9 (females)		
Mouse	Acute Oral	LD50	>5000 mg/kg bw	[2]
18-month Chronic	NOAEL	96		
Rabbit	Acute Dermal	LD50	>2000 mg/kg bw	[2]

LD50: Lethal Dose for 50% of the test population; NOAEL: No Observed Adverse Effect Level.

Table 4: Toxicity of Famoxadone to Soil Organisms

Species	Test Type	Endpoint	Value	Reference
Earthworm (Eisenia fetida)	14-day Acute	LC50	>1000 mg/kg soil	
Soil Microorganisms	Carbon Mineralization	-	No significant adverse effects at expected environmental concentrations.	
Nitrogen Transformation	-	No significant adverse effects at expected environmental concentrations.		

LC50: Lethal Concentration for 50% of the test population.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the typical experimental protocols used to assess the toxicity of famoxadone in non-target organisms, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

- **Test Organism:** Rainbow trout (*Oncorhynchus mykiss*) is a commonly used cold-water species, while Bluegill sunfish (*Lepomis macrochirus*) is a representative warm-water species.
- **Test Substance:** Technical grade famoxadone is typically dissolved in a suitable solvent and then diluted in water to the desired test concentrations.
- **Procedure:**
 - **Acclimation:** Fish are acclimated to laboratory conditions for at least 12 days.
 - **Exposure:** Groups of fish are exposed to a range of famoxadone concentrations in a static, semi-static, or flow-through system for 96 hours. A control group is exposed to water without the test substance.
 - **Observations:** Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
 - **Data Analysis:** The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

This chronic test evaluates the effects of a substance on the reproductive output of the freshwater invertebrate *Daphnia magna*.

- **Test Organism:** *Daphnia magna* neonates (<24 hours old) are used to initiate the test.
- **Test Substance:** Famoxadone is introduced into the test medium at several concentrations.
- **Procedure:**
 - **Exposure:** Individual daphnids are exposed to the test concentrations for 21 days. The test solutions are renewed regularly (semi-static design).
 - **Feeding:** Daphnids are fed daily with a suitable algal food source.
 - **Observations:** Adult mortality and the number of live offspring produced per surviving adult are recorded.
 - **Data Analysis:** The No Observed Adverse Effect Concentration (NOAEC) and the Lowest Observed Adverse Effect Concentration (LOAEC) for reproduction are determined by comparing the reproductive output of the exposed groups to the control group using statistical analysis (e.g., ANOVA followed by Dunnett's test).

Avian Toxicity Testing

This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of a test bird population (LC50) over a 5-day exposure period.

- **Test Organism:** Typically, a waterfowl species (e.g., Mallard duck, *Anas platyrhynchos*) and an upland game bird species (e.g., Bobwhite quail, *Colinus virginianus*) are used. Birds are usually 10-14 days old at the start of the test.
- **Test Substance:** The test substance is mixed into the birds' feed at various concentrations.
- **Procedure:**
 - **Acclimation:** Birds are acclimated to the test environment and diet.

- Exposure: Birds are fed the treated diet for 5 days, followed by a 3-day observation period on a clean diet.
- Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.
- Data Analysis: The LC50 value is calculated based on the mortality data.

Soil Organism Toxicity Testing

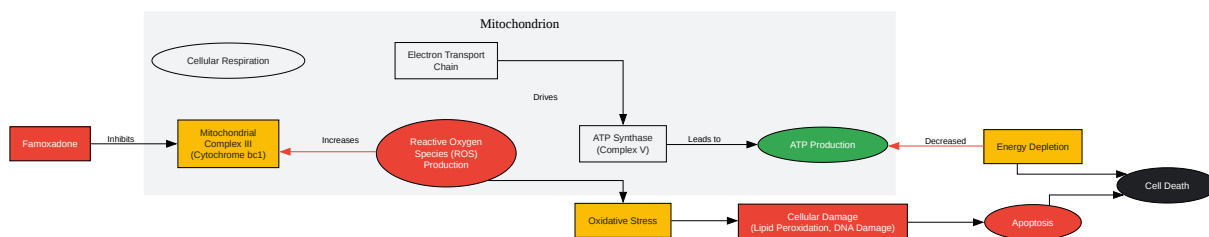
This test assesses the acute toxicity of a substance to earthworms in an artificial soil substrate.

- Test Organism: The compost worm *Eisenia fetida* is the standard test species.
- Test Substance: Famoxadone is incorporated into an artificial soil mixture.
- Procedure:
 - Exposure: Adult earthworms are introduced into the treated soil and kept in the dark at a controlled temperature for 14 days.
 - Observations: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in behavior or body weight, may also be recorded.
 - Data Analysis: The LC50 is determined based on the mortality data.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of famoxadone's toxicity is the inhibition of the cytochrome bc₁ complex (Complex III) within the mitochondrial electron transport chain.^[1] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which has two major downstream consequences: a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting cellular energy deficit and oxidative stress can lead to a cascade of events, including lipid peroxidation, DNA damage, and ultimately, programmed cell death (apoptosis) or necrosis.

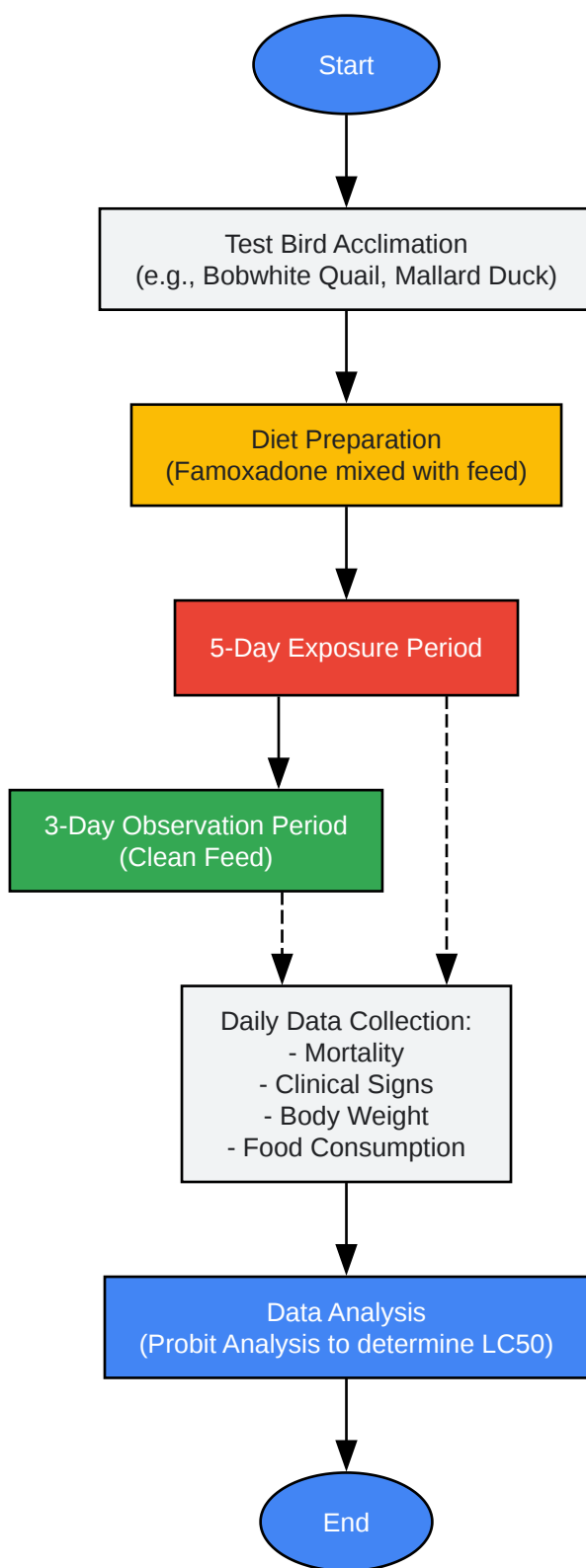


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Caption: Famoxadone's mechanism of action leading to cell death.

Experimental Workflow: Avian Dietary Toxicity Test (OCSPP 850.2200)

The following diagram illustrates the typical workflow for an avian dietary toxicity test.

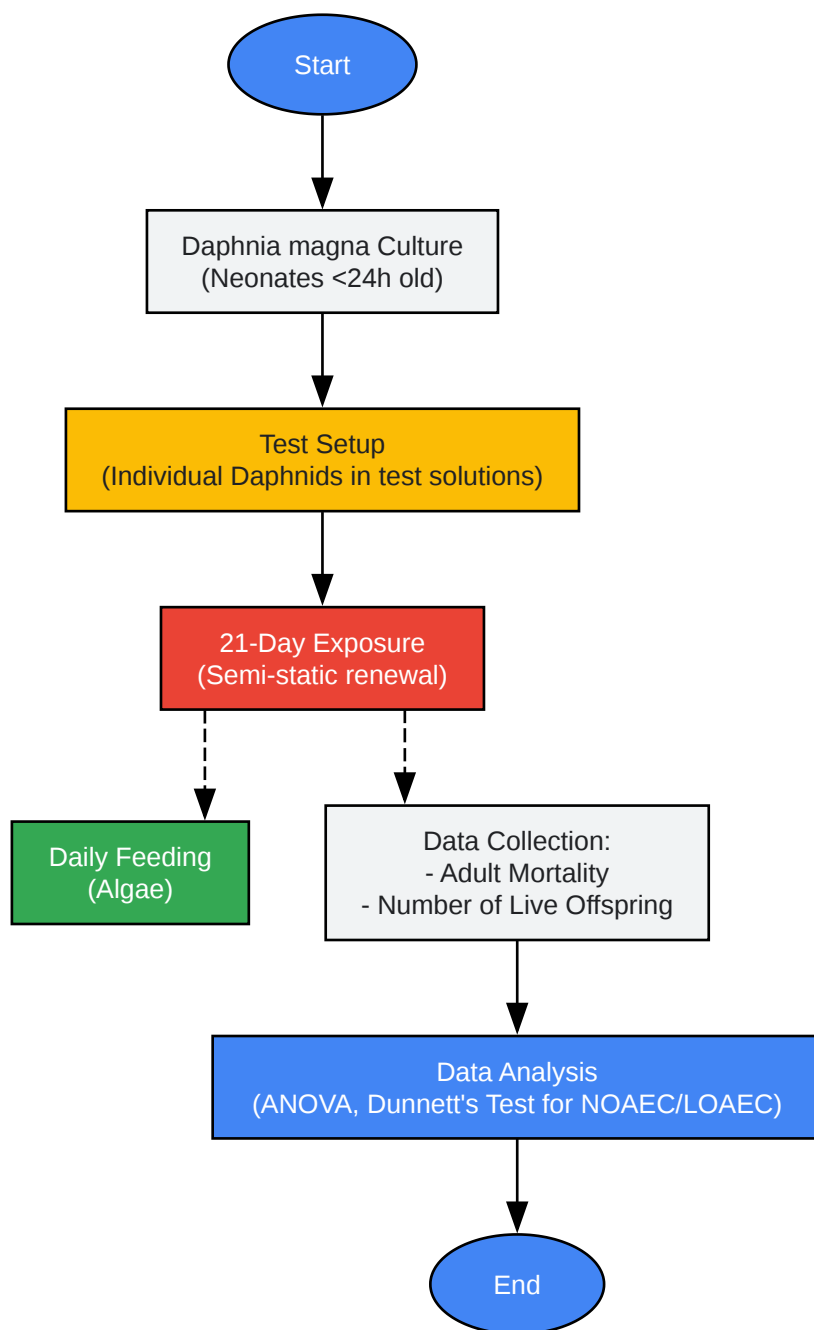


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Caption: Workflow for an avian dietary toxicity test.

Experimental Workflow: *Daphnia magna* Reproduction Test (OECD 211)

This diagram outlines the key stages of a chronic toxicity test with *Daphnia magna*.



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Caption: Workflow for a *Daphnia magna* reproduction test.

Conclusion

The available data indicate that famoxadone exhibits a range of toxicity to non-target organisms. It is highly toxic to aquatic organisms, particularly fish and invertebrates, with acute and chronic effects observed at low microgram-per-liter concentrations. In avian species, famoxadone shows low acute toxicity but can have adverse effects on reproduction at higher dietary concentrations. The toxicity to mammals is generally low. For soil organisms, the acute toxicity to earthworms is low, and significant adverse effects on microbial processes are not expected at typical environmental concentrations.

The primary mechanism of toxicity across diverse non-target organisms is the inhibition of mitochondrial Complex III, leading to cellular energy depletion and oxidative stress. Understanding this toxicological profile is essential for conducting thorough environmental risk assessments and for developing strategies to mitigate the potential adverse effects of famoxadone on non-target species in the environment. Further research should focus on the sublethal effects of famoxadone, particularly in sensitive aquatic and avian species, and on the potential for synergistic effects with other environmental stressors.

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